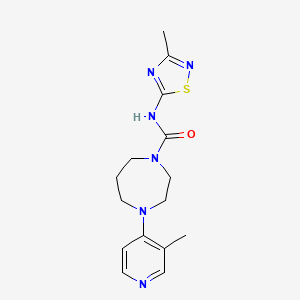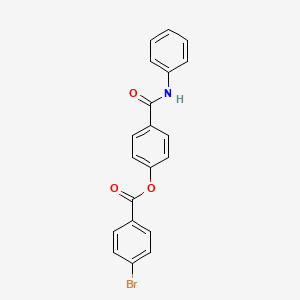![molecular formula C16H18ClNO2 B4137787 3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4137787.png)
3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Descripción general
Descripción
3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, also known as WIN 35428, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35428 involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, 3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35428 increases the levels of dopamine in the brain, which leads to improved cognitive function and motor control.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35428 has been shown to have several biochemical and physiological effects, including increased dopamine levels in the brain, improved cognitive function, and motor control. It has also been shown to have potential therapeutic effects in treating various neurological disorders, including ADHD, Parkinson's disease, and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35428 in lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, its low overall yield and complex synthesis method make it difficult and expensive to produce on a large scale, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35428, including its potential use in developing new therapies for neurological disorders such as ADHD, Parkinson's disease, and drug addiction. Additionally, further research is needed to better understand the mechanism of action of 3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35428 and its effects on other neurotransmitter systems in the brain. Finally, the development of new synthesis methods for 3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35428 could lead to increased availability and lower costs, which would make it a more accessible tool for scientific research.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35428 has been extensively studied for its potential use in treating various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. It has been shown to increase dopamine levels in the brain by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. This leads to an increase in dopamine signaling, which is associated with improved cognitive function and motor control.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-15(2)12-8-9-16(15,3)14(20)18(13(12)19)11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNZTGCDXEUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B4137708.png)
![4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4137712.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B4137725.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4137733.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4137735.png)


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4137748.png)
![10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-[1]benzothieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B4137779.png)
![4-ethoxy-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4137792.png)
![isopropyl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4137796.png)
![2-(1-adamantyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4137802.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4137809.png)
![ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4137821.png)